4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide typically involves multiple steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.
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Etherification: : The chlorinated phenol is then reacted with 4-bromobutanol in the presence of a base like potassium carbonate to form 4-(4-chloro-2-methylphenoxy)butanol.
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Formation of the Tetrahydropyrimidinyl Moiety: : Separately, 1,3-dimethylbarbituric acid is synthesized through the condensation of urea and malonic acid derivatives. This intermediate is then reacted with the phenoxybutanol derivative under acidic conditions to form the final compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring, leading to the formation of carboxylic acid derivatives.
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Reduction: : Reduction reactions can target the carbonyl groups in the tetrahydropyrimidinyl moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies exploring enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties could be investigated. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide: Similar structure but lacks the methyl group on the phenoxy ring.
4-(4-bromophenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the 4-chloro-2-methylphenoxy group in 4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)butanamide provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H20ClN3O4 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)butanamide |
InChI |
InChI=1S/C17H20ClN3O4/c1-11-9-12(18)6-7-13(11)25-8-4-5-15(22)19-14-10-16(23)21(3)17(24)20(14)2/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,22) |
InChI Key |
KVYMQCACWHVGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=CC(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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